Rp-8-pCPT-cGMPS sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rp-8-pCPT-cGMPS sodium is a PKG inhibitor with Ki values of 0.45, 0.5, and 0.7 μM for PKGIβ, PKGIα, and PKGII respectively . It exhibits selectivity for PKG over PKA and Epac-1 . It reduces LTP in hippocampal slices in vitro .

Molecular Structure Analysis

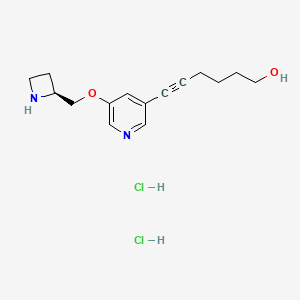

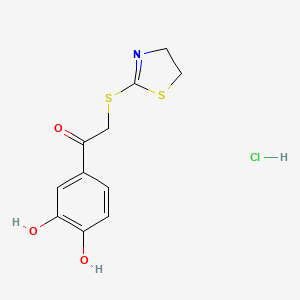

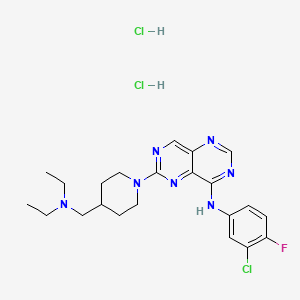

The molecular weight of Rp-8-pCPT-cGMPS sodium is 525.86 . Its formula is C16H14ClN5NaO6PS2 . The chemical name is 8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3’,5’-[hydrogen[P®]-phosphorothioate] sodium .Chemical Reactions Analysis

Rp-8-pCPT-cGMPS sodium is a competitive inhibitor of cGMP-dependent protein kinases (cGKs), including cGK Iα and cGK II . It is resistant to hydrolysis by cyclic nucleotide phosphodiesterases .Physical And Chemical Properties Analysis

Rp-8-pCPT-cGMPS sodium is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at -20°C .科学的研究の応用

Inhibition of cGMP-Dependent Protein Kinases

Rp-8-pCPT-cGMPS sodium is a potent inhibitor of cGMP-dependent protein kinases (PKG), with Ki values of 0.45, 0.5, and 0.7 μM for PKGIβ, PKGIα, and PKGII respectively . This selective inhibition is crucial for studying the role of PKG in various cellular processes.

Selectivity Over Other Kinases

This compound exhibits high selectivity for PKG over other kinases such as PKA (cAMP-dependent protein kinase) and Epac-1, making it a valuable tool for dissecting pathways specifically mediated by PKG .

Application in Neurological Research

In neuroscience, Rp-8-pCPT-cGMPS sodium has been used to study long-term potentiation (LTP) in hippocampal slices. Its ability to reduce LTP makes it a useful agent for probing the molecular mechanisms underlying synaptic plasticity .

Platelet Activation Studies

It antagonizes the activation of cGMP-dependent protein kinase in intact human platelets without affecting cAMP-dependent protein kinase or cGMP-regulated phosphodiesterases, suggesting its utility in studying platelet activation and related cardiovascular research .

Cardiovascular Research

Due to its effects on platelets and potential impact on vascular smooth muscle cells through PKG inhibition, Rp-8-pCPT-cGMPS sodium can be applied in cardiovascular research to understand better the regulation of blood pressure and vascular tone .

作用機序

Target of Action

Rp-8-pCPT-cGMPS sodium primarily targets cGMP-dependent protein kinases (cGKs) , including cGK Iα, cGK Iβ, and especially cGK II . These kinases play a crucial role in various cellular processes, including the regulation of ion channels, cell proliferation, and apoptosis.

Mode of Action

Rp-8-pCPT-cGMPS sodium acts as a competitive inhibitor of cGKs . It binds to the active site of these kinases, preventing the binding of cGMP and thus inhibiting their activity . Additionally, it is an agonist for cyclic nucleotide-gated (CNG) channels, affecting their function in a voltage-dependent manner .

Biochemical Pathways

The inhibition of cGKs by Rp-8-pCPT-cGMPS sodium affects various biochemical pathways. For instance, it impacts the nitric oxide signaling pathway , which is crucial for vasodilation and other cardiovascular functions . By inhibiting cGKs, Rp-8-pCPT-cGMPS sodium can modulate these pathways and their downstream effects.

Pharmacokinetics

The pCPT (p-chlorophenylthio) group at the 8-position of the purine in Rp-8-pCPT-cGMPS sodium increases both enzyme affinity and membrane permeability over related compounds . This suggests that the compound has good bioavailability.

Result of Action

The inhibition of cGKs by Rp-8-pCPT-cGMPS sodium can lead to various molecular and cellular effects. For example, it has been shown to reduce long-term potentiation (LTP) in hippocampal slices in vitro . In a rat model, it was found to suppress tumor cell implantation-induced thermal hyperalgesia and mechanical allodynia .

Action Environment

The action, efficacy, and stability of Rp-8-pCPT-cGMPS sodium can be influenced by various environmental factors. For instance, its function as an agonist for CNG channels is voltage-dependent . .

Safety and Hazards

特性

IUPAC Name |

sodium;2-amino-8-(4-chlorophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERAACMSJYSCBY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO6PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

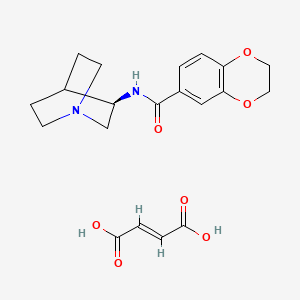

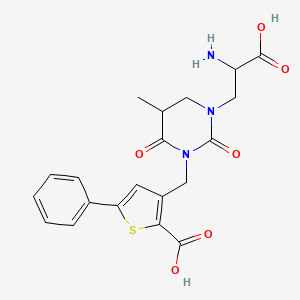

![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)